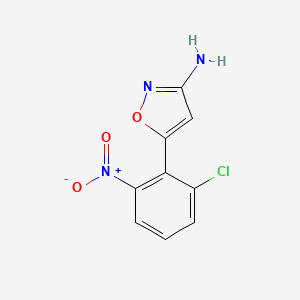
5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine is an organic compound that features a unique combination of functional groups, including a chloro-substituted nitrophenyl ring and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine typically involves the condensation of 2-chloro-6-nitrobenzaldehyde with hydroxylamine to form an oxime intermediate. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Reduction: The major product formed is 5-(2-chloro-6-aminophenyl)-1,2-oxazol-3-amine.
Aplicaciones Científicas De Investigación
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-nitrophenol: Similar in structure but lacks the oxazole ring.
2-chloro-5-nitrophenyl isocyanate: Contains a nitrophenyl ring but with an isocyanate group instead of an oxazole ring
Uniqueness
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine is unique due to the presence of both the chloro-substituted nitrophenyl ring and the oxazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C9H6ClN3O3 |
|---|---|
Peso molecular |
239.61 g/mol |
Nombre IUPAC |
5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-2-1-3-6(13(14)15)9(5)7-4-8(11)12-16-7/h1-4H,(H2,11,12) |
Clave InChI |
KULALQQJCHIHKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)



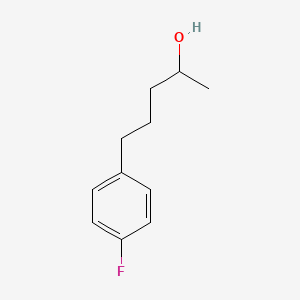
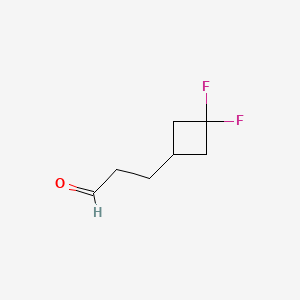
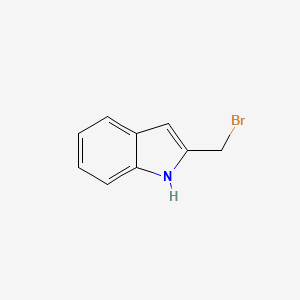
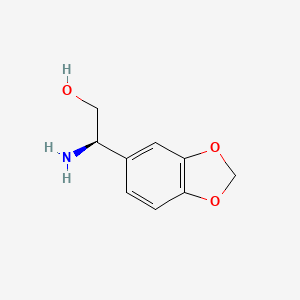

![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
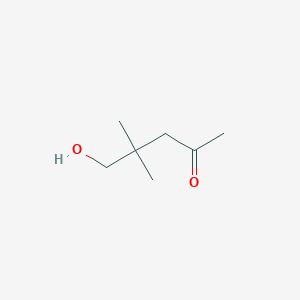
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)
